2,4-Dichlorophenylacetic acid
Overview
Description
2,4-Dichlorophenylacetic acid is an organic compound with the chemical formula C8H6Cl2O2. It is a white to yellow crystalline solid that is soluble in organic solvents like alcohol and ether, and slightly soluble in water . This compound is used in various chemical applications, including as an intermediate in organic synthesis and as a standard in analytical chemistry .
Scientific Research Applications
2,4-Dichlorophenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a standard in the analysis of phenoxyalkanoic acid herbicides in biological samples.
Medicine: Research is ongoing into its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: It is used in the production of herbicides and other agrochemicals
Mechanism of Action
Target of Action
2,4-Dichlorophenylacetic acid (2,4-D) primarily targets the auxin receptors in plants . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They are essential for plant body development .
Mode of Action
2,4-D is a synthetic auxin that induces uncontrolled growth and eventually death in susceptible plants . It is absorbed through the leaves and is translocated to the meristems of the plant . According to the US Environmental Protection Agency, 2,4-D mainly kills plants in three ways: altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .
Biochemical Pathways
The tfdA
gene encodes α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the 2,4-D degradation pathway . This pathway involves the breakdown of 2,4-D into simpler compounds, which are then metabolized by the plant. The entire range of 2,4-D-degrading bacteria is divided into three groups based on their phylogeny, physiological and biochemical features, and isolation source .
Pharmacokinetics
Exposure to 2,4-d can occur when applying products that contain 2,4-d if you breathe it in or get it on your skin .
Result of Action
The result of 2,4-D’s action is the uncontrolled growth and eventual death of susceptible plants . At the molecular level, 2,4-D induces the expression of auxin-responsive genes . At the physiological level, it promotes the elongation of oat coleoptile segments, the generation of adventitious roots, and the growth of crop roots .
Action Environment
The action, efficacy, and stability of 2,4-D can be influenced by environmental factors. For example, individuals may be exposed to 2,4-D while walking or playing on very recently treated lawns, gardens, golf courses, parks, or other grassy areas . When workers make 2,4-D or apply it to weeds, they may have higher exposures .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenylacetic acid can be synthesized through several methods. One common method involves the chlorination of phenylacetic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 50-60°C to ensure controlled chlorination .
Industrial Production Methods: In industrial settings, this compound is produced through a similar chlorination process but on a larger scale. The process involves the continuous addition of chlorine gas to a solution of phenylacetic acid in a suitable solvent, with constant stirring and temperature control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dichlorobenzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 2,4-dichlorophenylethanol.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: 2,4-Dichlorobenzoic acid.
Reduction: 2,4-Dichlorophenylethanol.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Comparison with Similar Compounds
2,4-Dichlorophenylacetic acid is similar to other chlorinated phenylacetic acids, such as:
2,4-Dichlorophenoxyacetic acid: Another synthetic auxin used widely as a herbicide.
4-Chlorophenylacetic acid: Used in organic synthesis and as a standard in analytical chemistry.
2,4-Dichlorobenzoic acid: Used in the synthesis of dyes and pharmaceuticals
Uniqueness: What sets this compound apart is its specific use as an intermediate in the synthesis of various organic compounds and its role as a standard in analytical methods. Its unique structural properties also make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMWLJKTGBZMBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041363 | |
Record name | 2,4-Dichlorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19719-28-9 | |
Record name | 2,4-Dichlorophenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19719-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019719289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19719-28-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54853 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dichlorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.302 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DICHLOROPHENYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15N730ND47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,4-Dichlorophenylacetic acid primarily known for?
A1: this compound is mainly known as a precursor in the synthesis of various chemical compounds, particularly herbicides. One of the most well-known applications is its role in creating the herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) [, ].
Q2: How is this compound synthesized?
A2: Several methods are available for synthesizing this compound. One approach involves a two-step process starting with 2,4-dichlorobenzyl chloride. This compound undergoes cyanidation followed by basic hydrolysis, resulting in this compound with a high yield of 84.8% []. An alternative method utilizes carbonylation of 2,4-dichlorobenzyl chloride in the presence of a palladium catalyst, achieving a remarkable yield of 95% [].
Q3: What are the key analytical techniques employed to characterize and quantify this compound?
A3: Infrared (IR) spectroscopy, especially in conjunction with elemental analysis, is a common method for confirming the formation and characterizing hydrazinium salts of this compound []. Additionally, gas chromatography coupled with electron-capture detection is a highly sensitive technique used to determine the presence and quantity of this compound in complex matrices like blood samples [].
Q4: Has research been conducted to explore the potential of this compound for environmental remediation?
A4: Yes, research suggests that metal-organic frameworks (MOFs) show promise in removing this compound from water. Specifically, MIL-88(Fe)-NH2, a type of MOF, demonstrates a high adsorption capacity for this compound, potentially offering a practical solution for water treatment and environmental remediation []. Similarly, cysteine-functionalized zirconium-organic frameworks are being investigated for their efficacy in adsorbing this compound from contaminated water sources [].
Q5: Beyond environmental remediation, are there other applications being investigated for this compound?
A5: Research indicates that this compound plays a role in plant science. It is used in culture media for Withania somnifera, commonly known as Ashwagandha, to enhance the bioproduction of withaferin A, a compound with potential medicinal properties [].
Q6: What are the safety concerns associated with this compound?
A6: While this compound is a valuable precursor for various applications, handling it requires caution. Research highlights that exposure to this compound and its derivatives can lead to the formation of harmful disinfection by-products, particularly in specific settings like viticulture []. Therefore, understanding and mitigating potential risks associated with its use are essential.
Q7: Are there any efforts to develop more sustainable and environmentally friendly practices related to this compound?
A7: Research focuses on exploring sustainable solutions for managing this compound, including recycling, waste management, and the use of biochar derived from coffee waste for its removal from the environment []. These efforts reflect a growing awareness of the need to balance the benefits of using such compounds with responsible environmental practices.
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